3-Aminobenzylamine dihydrochloride

CAS No.: 60517-99-9

Cat. No.: VC7893353

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60517-99-9 |

|---|---|

| Molecular Formula | C7H12Cl2N2 |

| Molecular Weight | 195.09 g/mol |

| IUPAC Name | 3-(aminomethyl)aniline;dihydrochloride |

| Standard InChI | InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H |

| Standard InChI Key | VYUNCHWZPFLDAP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)CN.Cl.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)N)CN.Cl.Cl |

Introduction

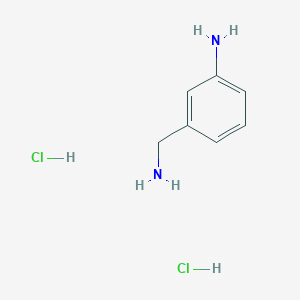

Chemical Identity and Structural Characteristics

3-Aminobenzylamine dihydrochloride (C₇H₁₂Cl₂N₂) is the hydrochloride salt of 3-aminobenzylamine, a bifunctional aromatic amine. The base compound, 3-aminobenzylamine, has the IUPAC name 3-(aminomethyl)aniline and a molecular weight of 122.17 g/mol . The dihydrochloride form increases the molecular weight to 195.10 g/mol, with two chloride ions neutralizing the amine groups.

Molecular Structure

The compound features a benzene ring substituted with an aminomethyl group at the meta position. Protonation of both amine groups (primary and secondary) by hydrochloric acid results in a positively charged ammonium center, enhancing its solubility in polar solvents like water and methanol .

Structural Formula:

Synthesis and Production Methods

Synthesis of 3-Aminobenzylamine

The base compound is typically synthesized via the reduction of 3-nitrobenzaldehyde oxime. A common method involves:

-

Reagents: Borohydride exchange resin, nickel(II) acetate

-

Solvent: Methanol

-

Conditions: 25°C for 10 hours

This reaction proceeds through catalytic hydrogenation, where the nitro group is reduced to an amine.

Conversion to Dihydrochloride Salt

The dihydrochloride form is obtained by treating 3-aminobenzylamine with hydrochloric acid. A patent-derived method for analogous compounds (e.g., (R)-3-aminopiperidine dihydrochloride) suggests the following steps :

-

Acid Addition: Introduce concentrated HCl to a solution of 3-aminobenzylamine in methanol at 0–15°C.

-

Crystallization: Cool the mixture to precipitate the dihydrochloride salt.

-

Filtration: Isolate the product via vacuum filtration.

Optimized Conditions:

Physical and Chemical Properties

Thermodynamic Properties

The dihydrochloride salt exhibits higher thermal stability and solubility compared to the base compound due to ionic interactions .

Spectroscopic Data

-

IR Spectroscopy: N–H stretching vibrations at 3300–3500 cm⁻¹; aromatic C–H bends at 750–900 cm⁻¹.

-

NMR (¹H): δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (CH₂NH₂), δ 2.5 ppm (NH₃⁺) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The dihydrochloride salt is a precursor to tert-butyl carbamate derivatives, which are used in protease inhibitor synthesis. For example:

Yield: ~100% under optimized conditions .

Coordination Chemistry

The compound’s amine groups act as ligands in transition metal complexes. For instance, palladium catalysts derived from 3-aminobenzylamine are employed in cross-coupling reactions .

| Supplier | Location | CAS Number | Price Range |

|---|---|---|---|

| Honour Enterprise Co. Ltd. | China | 34592-47-7 | $50–100/kg |

| XIAMEN EQUATION CHEMICAL | China | 30925-07-6 | $0.1/kg (EXW) |

| GIHI CHEMICALS | India | 34592-47-7 | $80–120/kg |

Data sourced from supplier catalogs indicates competitive pricing in Asian markets, with bulk orders (>100 kg) attracting discounts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume